tert-butyl (4Z)-3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-Fluoro-4-(hydroxyimino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C10H17FN2O3 and a molecular weight of 232.25 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a fluorinating agent and a tert-butyl ester. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction . Industrial production methods may involve bulk manufacturing processes to ensure high purity and yield .
Chemical Reactions Analysis
tert-Butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
tert-Butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound lacks the fluorine and hydroxyimino groups, making it less reactive in certain chemical reactions.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a different substitution pattern, affecting its chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-hydroxyiminopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O3/c1-10(2,3)16-9(14)13-5-4-8(12-15)7(11)6-13/h7,15H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCRUWCZTZEPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)C(C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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